2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
Description
2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride (CAS: 2060043-29-8) is a heterocyclic organic compound comprising a thiazole ring substituted with a piperidinylmethyl group at the 2-position and a carboxylic acid moiety at the 4-position. Its molecular formula is C₉H₁₄Cl₂N₂O₂S, with a molecular weight of 285.19 g/mol . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-10(14)8-6-15-9(12-8)5-7-1-3-11-4-2-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWOMNONZYHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=CS2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, a piperidine derivative can be reacted with a suitable electrophile to attach the piperidine moiety to the thiazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing crystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the thiazole ring or the piperidine ring, often resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. Inhibition of this enzyme can be beneficial in treating conditions like gout and hyperuricemia . The incorporation of structural modifications enhances binding affinity and selectivity towards the target enzyme.
- Anticancer Properties
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazole derivatives and tested their antimicrobial efficacy against common pathogens. The results showed that specific modifications to the thiazole ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli, indicating the importance of structural diversity in developing effective antimicrobial agents.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | MIC = 8 µg/mL | MIC = 16 µg/mL |
| Compound B | MIC = 4 µg/mL | MIC = 8 µg/mL |
Case Study 2: Xanthine Oxidase Inhibition
Another study focused on the inhibition of xanthine oxidase by thiazole derivatives. The synthesized compounds were evaluated for their inhibitory effects using an in vitro assay. The most potent inhibitor displayed an IC50 value of 0.5 µM, demonstrating significant potential for therapeutic applications in managing hyperuricemia.
| Compound | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| Compound C | 0.5 | 85 |
| Compound D | 1.2 | 70 |
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring can interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of neurological pathways.
Comparison with Similar Compounds
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid
- Structure : Features a 4-methylphenyl group at the 2-position instead of piperidinylmethyl.
- Molecular Weight : ~239.67 g/mol (exact value depends on substituents).
- Pharmacological Relevance : Identified as an AgrA inhibitor in Staphylococcus aureus quorum sensing systems, with docking studies suggesting strong binding affinity .
2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic Acid Dihydrochloride
- Structure : Replaces the piperidinylmethyl group with a piperazine ring.
- Molecular Formula : C₈H₁₄Cl₂N₄O₂S (estimated).
- Key Differences : Piperazine’s additional nitrogen increases polarity and solubility compared to piperidine derivatives.
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
- Structure : Substituted with a 3-chlorophenyl group at the 2-position (CAS: 845885-82-7).
- Molecular Weight : 239.67 g/mol.
- Key Differences : Lacks the basic nitrogen of piperidine, reducing solubility in acidic environments.
Functional Group Modifications
2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic Acid Dihydrochloride
- Structure: Contains an aminomethyl group at the 2-position and a methyl group at the 5-position.
- Molecular Formula : C₆H₁₀Cl₂N₂O₂S.
2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic Acid
- Structure : Features dihalogenation (Cl and F) on the phenyl ring (CAS: 549526-19-4).
- Molecular Weight : 257.67 g/mol.
- Pharmacological Relevance : The halogen atoms increase molecular weight and hydrophobicity, favoring interactions with aromatic residues in target proteins .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | Key Functional Groups | logP (Estimated) | Solubility |
|---|---|---|---|---|
| Target Compound (Piperidinylmethyl) | 285.19 | Piperidine, thiazole, dihydrochloride | ~1.5–2.0 | High (due to dihydrochloride) |
| 2-(4-Methylphenyl)-thiazole-4-carboxylic acid | ~239.67 | Phenyl, methyl | ~2.5–3.0 | Moderate (free acid form) |
| Piperazine-thiazole dihydrochloride | ~285.19 | Piperazine, dihydrochloride | ~0.8–1.2 | Very high |
| 2-(3-Chlorophenyl)-thiazole-4-carboxylic acid | 239.67 | Chlorophenyl | ~2.8–3.3 | Low (free acid form) |
Biological Activity
The compound 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride (CAS Number: 2060043-29-8) is a thiazole derivative featuring a piperidine moiety. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. The following sections will detail its chemical properties, biological activities, and relevant research findings.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₄Cl₂N₂O₂S |
| Molecular Weight | 285.19 g/mol |
| IUPAC Name | 2-piperidin-4-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activities
Antibacterial Activity
Research has shown that compounds similar to 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid exhibit significant antibacterial activity. For instance, studies have reported that derivatives containing the piperidine nucleus can inhibit various bacterial strains effectively. The Minimum Inhibitory Concentration (MIC) values for related compounds have been noted to range from as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have been evaluated for their antifungal activity. These compounds have shown effectiveness against several fungal strains, potentially making them candidates for treating fungal infections .
Anticancer Potential
The anticancer properties of thiazole derivatives are also noteworthy. Some studies indicate that these compounds may inhibit cancer cell proliferation through various mechanisms, including the inhibition of Class I PI3-kinase enzymes which are implicated in tumor growth .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study conducted by researchers synthesized several piperidine derivatives and assessed their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent antibacterial activity with IC50 values significantly lower than standard reference compounds . -
Enzyme Inhibition Studies :
Another research effort focused on the enzyme inhibitory effects of thiazole derivatives. The compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and urease, with results suggesting that they could serve as effective therapeutic agents for conditions such as Alzheimer's disease and other enzyme-related disorders . -
Structure-Activity Relationship (SAR) :
A comprehensive SAR study was performed to explore modifications to the piperidine core and their effects on biological activity. This study revealed that specific substitutions could enhance the antibacterial and anticancer properties of the compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with thiazole-carboxylic acid precursors. For example, substitution reactions using alkyl halides or acyl chlorides under basic conditions (e.g., triethylamine) can introduce the piperidinylmethyl group to the thiazole core . Oxidation and reduction steps may require agents like KMnO₄ (for hydroxylation) or NaBH₄ (for stabilizing intermediates) . Yield optimization depends on solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for nucleophilic substitutions). Purity is validated via HPLC (>98%) and NMR spectroscopy .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight verification (C₁₀H₁₆Cl₂N₂O₂S) and NMR (¹H/¹³C) to confirm substituent positions on the thiazole and piperidine rings .
- Physicochemical Properties : Determine solubility profiles in polar (water, DMSO) and nonpolar solvents (chloroform) via shake-flask assays. LogP values can be calculated using reverse-phase HPLC .
- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–40°C) to assess hydrolytic stability .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine powders .
- Emergency Measures : For skin contact, rinse immediately with water (15 min); for eye exposure, use saline solution followed by medical evaluation .
- Storage : Store in amber vials at −20°C under inert gas (argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the thiazole-piperidine scaffold and receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding (carboxylic acid group) and hydrophobic interactions (piperidine ring) .
- QSAR Analysis : Correlate substituent electronegativity (Hammett constants) with activity data to predict optimal functional groups for binding affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line viability tests using MTT, ensuring passage numbers <20). Include positive controls (e.g., doxorubicin for cytotoxicity) .
- Data Harmonization : Apply meta-analysis tools to compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) and incubation time .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. Monitor optical rotation ([α]D²⁵) to confirm purity .
- Process Optimization : Implement continuous-flow reactors to enhance reproducibility and reduce byproduct formation during piperidine-thiazole coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
